molecular formula C9H14N2S2 B14573258 N-tert-Butyl-N'-thiophen-2-ylthiourea CAS No. 61528-55-0

N-tert-Butyl-N'-thiophen-2-ylthiourea

Cat. No.: B14573258
CAS No.: 61528-55-0
M. Wt: 214.4 g/mol
InChI Key: LHSWPDPNXMWJPE-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-thiophen-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a tert-butyl group attached to the nitrogen atom. The unique structure of N-tert-Butyl-N’-thiophen-2-ylthiourea makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-thiophen-2-ylthiourea typically involves the reaction of thiophene-2-isothiocyanate with tert-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for N-tert-Butyl-N’-thiophen-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-thiophen-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-tert-Butyl-N’-thiophen-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-thiophen-2-ylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiourea group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the thiophene ring can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a thiophene ring.

    N-tert-Butyl-N’-methylthiourea: Similar structure but with a methyl group instead of a thiophene ring.

    N-tert-Butyl-N’-benzylthiourea: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

N-tert-Butyl-N’-thiophen-2-ylthiourea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where aromaticity and sulfur-containing functional groups are important. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and binding properties.

Properties

CAS No.

61528-55-0

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

1-tert-butyl-3-thiophen-2-ylthiourea

InChI

InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H2,10,11,12)

InChI Key

LHSWPDPNXMWJPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CS1

Origin of Product

United States

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